(S)-1-Benzyl-3-bromo-piperidine
Overview
Description
(S)-1-Benzyl-3-bromo-piperidine, commonly known as Br-Pip, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields. In
Scientific Research Applications
Br-Pip has a wide range of potential applications in scientific research. It can be used as a precursor for the synthesis of various piperidine derivatives, which have been shown to exhibit a variety of biological activities. Br-Pip has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mechanism of Action
Br-Pip acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, Br-Pip increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action has potential applications in the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Biochemical and Physiological Effects:
Br-Pip has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in animal models, which is consistent with its mechanism of action as a dopamine reuptake inhibitor. Br-Pip has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its effects on dopamine neurotransmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of Br-Pip is its selectivity for the dopamine transporter, which makes it a valuable tool for studying the role of dopamine neurotransmission in various biological processes. However, one of the limitations of Br-Pip is its relatively low potency compared to other DAT inhibitors. This can make it difficult to achieve the desired effects in some experimental settings.
Future Directions
There are many potential future directions for research on Br-Pip. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of Br-Pip. Another area of interest is the use of Br-Pip as a tool for studying the role of dopamine neurotransmission in various neurological disorders. Finally, Br-Pip has potential applications in the development of new materials and catalytic systems, which could be explored in future research.
properties
IUPAC Name |
(3S)-1-benzyl-3-bromopiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKHYIGONDYCG-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-3-bromo-piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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